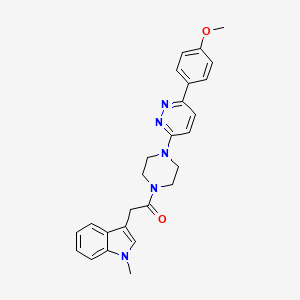
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone and its derivatives have been studied for their potential analgesic and anti-inflammatory effects. Gökçe et al. (2005) synthesized a series of related compounds and found that one particular derivative showed promising analgesic and anti-inflammatory properties, surpassing the effectiveness of acetylsalicylic acid in certain tests and showing anti-inflammatory activity comparable to indometacin without causing gastric ulceration (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005). Similarly, Palaska et al. (1993) synthesized derivatives of this compound, noting their higher analgesic activity compared to aspirin and superior carrageenan edema inhibition compared to indomethacin, without inducing gastric ulceration (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).
Anticancer Activity
A study by Kumar et al. (2013) involved the synthesis of piperazine-2,6-dione derivatives, including one structurally similar to the compound . These derivatives were evaluated for anticancer activity, with several compounds exhibiting significant activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).
Anticonvulsant Properties
Georges et al. (1989) researched the structural and electronic properties of anticonvulsant drugs, including compounds structurally related to this compound. Their study highlighted the significance of the compound's structural features, which could influence its anticonvulsant properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiviral Activity
Attaby et al. (2006) synthesized derivatives of this compound for antiviral activity testing. These compounds were evaluated for their effectiveness against HSV1 and HAV-MBB, showing promising results (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimicrobial Activity
Patel et al. (2011) conducted a study synthesizing new pyridine derivatives, including compounds similar to the one , and assessed their antimicrobial activity. The synthesized compounds showed variable and modest activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antioxidant Activity
Kaczor et al. (2021) designed a compound structurally related to this compound, intending it as a dopamine D2 receptor agonist with antioxidant activity. Although it showed no affinity to the dopamine D2 receptor, it was found to be a potent antioxidant (Kaczor, Wojtunik‐Kulesza, Wróbel, Matosiuk, & Pitucha, 2021).
Eigenschaften
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-29-18-20(22-5-3-4-6-24(22)29)17-26(32)31-15-13-30(14-16-31)25-12-11-23(27-28-25)19-7-9-21(33-2)10-8-19/h3-12,18H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLXCQAARHTYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloroacetamide](/img/structure/B2510667.png)
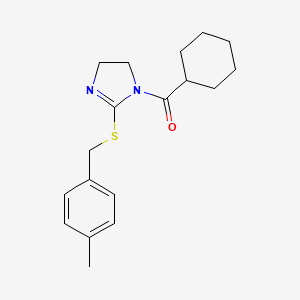
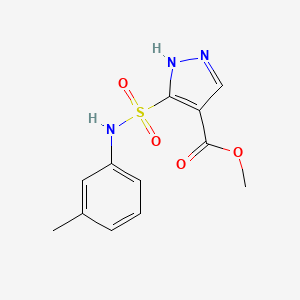

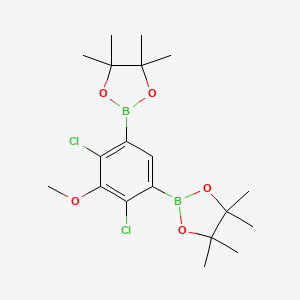
![N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2510678.png)

![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2510682.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B2510684.png)
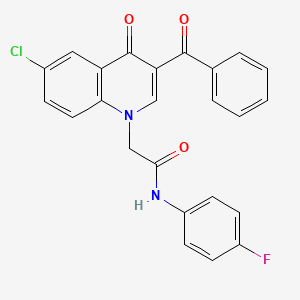
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)
![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)
